

P005091: A Deep Dive into its Mechanism as a USP7 Inhibitor

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Compound of Interest

Compound Name: P005091

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This technical guide provides a comprehensive overview of the small molecule inhibitor **P005091** (also known as P5091) and its mechanism of action in targeting Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that has emerged as a significant target in oncology due to its role in regulating the stability of key proteins involved in tumor suppression and oncogenesis, such as p53 and MDM2 (murine double minute 2), also known as HDM2 in humans.[1][2][3] **P005091** has been identified as a potent and selective inhibitor of USP7, demonstrating significant anti-tumor activity in various cancer models.[4]

Core Mechanism of Action

P005091, a trisubstituted thiophene compound, exerts its inhibitory effect on USP7 through a selective, non-covalent interaction.[5][6] This inhibition of USP7's deubiquitinating activity leads to a cascade of downstream effects, primarily centered around the destabilization of USP7's natural substrates. The core of its anti-cancer activity lies in its ability to disrupt the USP7-HDM2-p53 axis.[2][3]

Normally, USP7 deubiquitinates and stabilizes HDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, **P005091** leads to the increased polyubiquitination and subsequent degradation of HDM2.[5][6] The reduction in HDM2 levels results in the stabilization and accumulation of p53.[1][2] Elevated p53 then transcriptionally activates its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Interestingly, the cytotoxic effects of **P005091** are not solely dependent on a wild-type p53 status and have been observed in both p53+/+ and p53-mutant cancer cell lines.[1][2] This suggests the involvement of p53-independent pathways, which may include the modulation of other USP7 substrates like claspin and Chk1, proteins involved in DNA damage response.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **P005091**'s activity and effects.

Table 1: In Vitro Potency and Selectivity of **P005091**

Parameter	Value	Description	Reference(s)
EC50	4.2 μ M	Half-maximal effective concentration for USP7 inhibition in a cell-free assay.	[5][6]
IC50	4.2 μ M	Half-maximal inhibitory concentration against recombinant USP7.	[2]
Selectivity	> 100 μ M	EC50 against other deubiquitinating enzymes (DUBs) and cysteine proteases.	[5][6]

Table 2: Cellular Activity of **P005091** in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Description	Reference(s)
HCT-116	Colorectal Carcinoma	IC50	11 μ M	Cytotoxicity after 72 hours of treatment.	[5]
Multiple Myeloma (MM) cell lines	Multiple Myeloma	IC50 Range	6 - 14 μ M	Dose-dependent decrease in viability in various MM cell lines, including those resistant to conventional therapies.	[5]
T47D	Breast Cancer	IC50	~10 μ M	Approximately 50% decrease in cell viability after 3 days of treatment.	[7]
MCF7	Breast Cancer	IC50	~10 μ M	Approximately 50% decrease in cell viability after 2 days of treatment.	[7]

Key Experimental Protocols

Below are the general methodologies for key experiments used to characterize the inhibitory activity of **P005091** against USP7.

Ubiquitin-Vinyl Methyl Ester (Ub-VME) Competition Assay

This assay is used to determine if **P005091** directly interacts with the active site of USP7 in a cellular context.

- **Cell Culture and Treatment:** HEK293T cells are cultured and treated with either DMSO (vehicle control) or varying concentrations of **P005091**.
- **Cell Lysis:** Cells are lysed to obtain crude cell extracts containing endogenous DUBs.
- **Probe Labeling:** The cell extracts are incubated with HA-Ub-VME, a probe that covalently binds to the active site of DUBs.
- **Immunoblotting:** The proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with an anti-USP7 antibody to visualize the labeled and unlabeled forms of USP7.
- **Principle:** In the presence of **P005091**, the binding of HA-Ub-VME to USP7 is inhibited in a concentration-dependent manner, resulting in a decrease in the higher molecular weight band corresponding to the USP7-Ub-VME conjugate and an increase in the band for unlabeled USP7.^[4]

In Vitro Deubiquitination (DUB) Assay

This assay directly measures the enzymatic activity of USP7 and its inhibition by **P005091**.

- **Reagents:** Recombinant USP7 enzyme, polyubiquitin chains (e.g., K48-linked), and **P005091** at various concentrations.
- **Reaction:** Recombinant USP7 is incubated with polyubiquitin chains in the presence of varying concentrations of **P005091** or a vehicle control.
- **Analysis:** The reaction products are resolved by SDS-PAGE and visualized by immunoblotting with an anti-ubiquitin antibody.

- Principle: Active USP7 cleaves the polyubiquitin chains into mono-ubiquitin. **P005091** inhibits this cleavage in a dose-dependent manner, resulting in the persistence of high molecular weight polyubiquitin chains.[5][6]

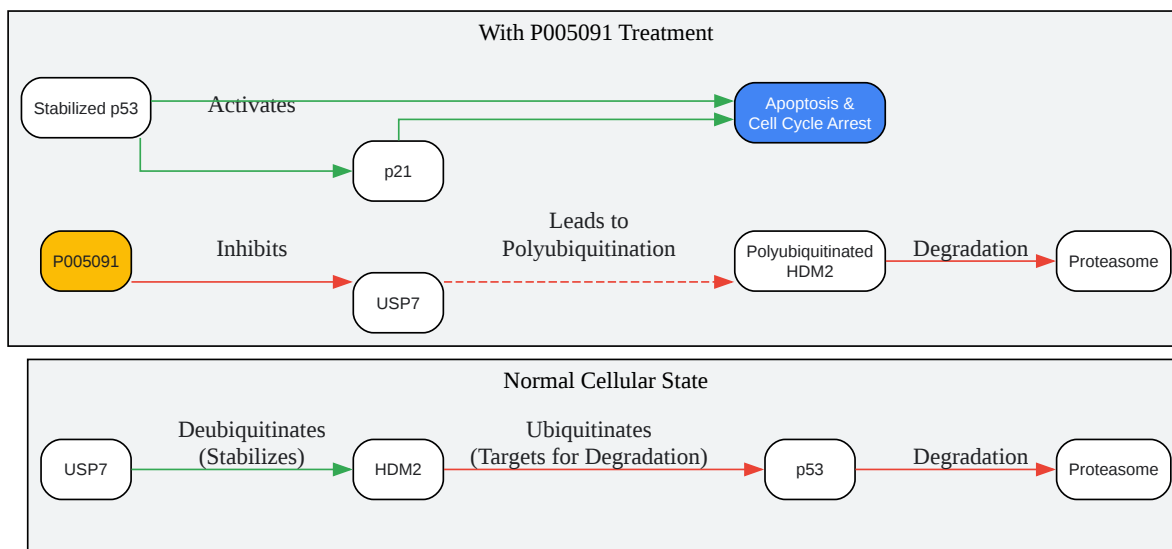
Cellular Viability and Apoptosis Assays

These assays assess the cytotoxic effects of **P005091** on cancer cells.

- Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MM.1S, T47D, MCF7) are seeded in multi-well plates and treated with a range of **P005091** concentrations for specified durations (e.g., 24, 48, 72 hours).
- Viability Assay (e.g., MTT, MTS): A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to the cells. Viable cells metabolize the reagent, producing a colored product that can be quantified spectrophotometrically.[7]
- Apoptosis Assay (e.g., Annexin V/PI Staining): Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
- Western Blot Analysis for Apoptosis Markers: Cell lysates are analyzed by immunoblotting for the cleavage of caspase-9, caspase-3, and PARP, which are hallmarks of apoptosis.[5]

Visualizations

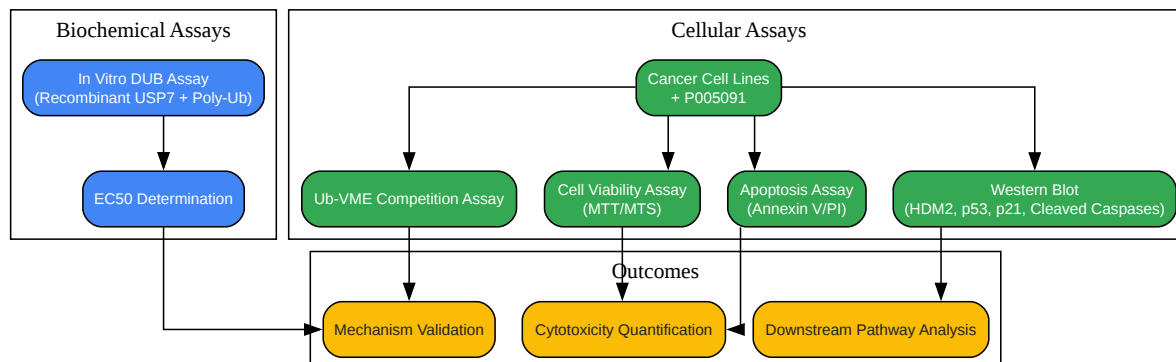
Signaling Pathway of **P005091**-mediated USP7 Inhibition



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Caption: **P005091** inhibits USP7, leading to HDM2 degradation and p53 stabilization.

Experimental Workflow for Assessing P005091 Activity



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Caption: Workflow for characterizing **P005091**'s biochemical and cellular activities.

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